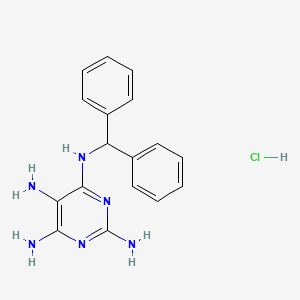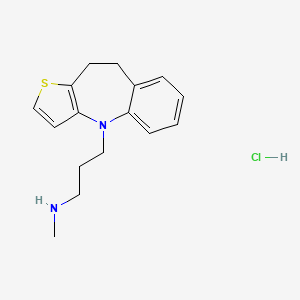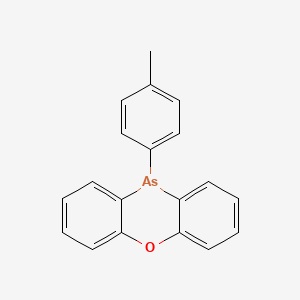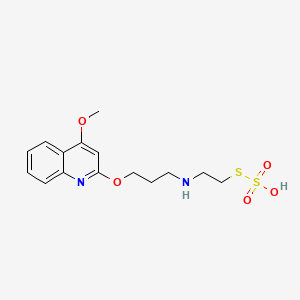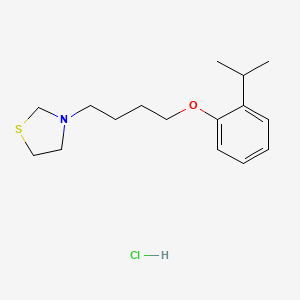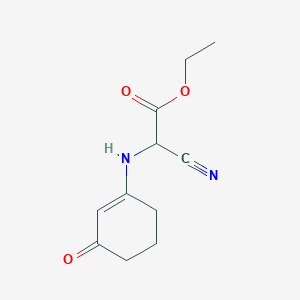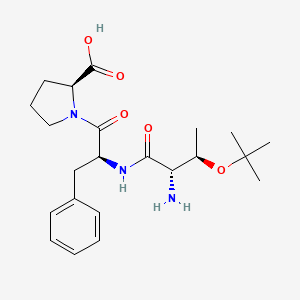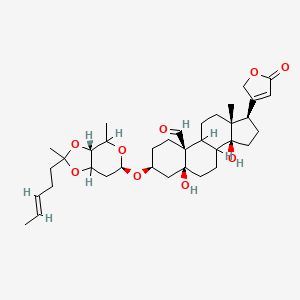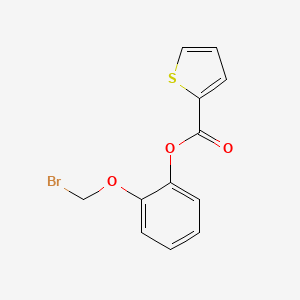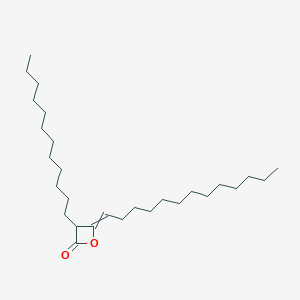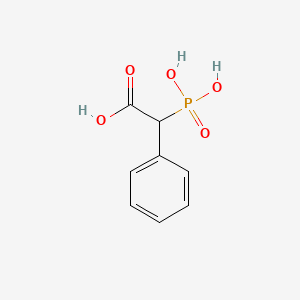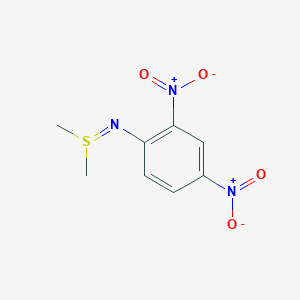![molecular formula C2H7ClN4O B14664530 [(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
[(E)-hydrazinylidenemethyl]urea;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-hydrazinylidenemethyl]urea;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidenemethyl group attached to a urea moiety, with an additional hydrochloride group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hydrazinylidenemethyl]urea;hydrochloride typically involves the nucleophilic addition of hydrazine derivatives to isocyanates or carbamoyl chlorides. One common method involves the reaction of hydrazine with an isocyanate in the presence of a suitable solvent, such as water or an organic solvent, under controlled temperature conditions . The reaction can be catalyzed by various agents to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. For instance, the use of water as a solvent and the avoidance of toxic reagents like phosgene are preferred . The process involves the careful control of reaction parameters to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
[(E)-hydrazinylidenemethyl]urea;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds .
科学研究应用
[(E)-hydrazinylidenemethyl]urea;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of [(E)-hydrazinylidenemethyl]urea;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to [(E)-hydrazinylidenemethyl]urea;hydrochloride include:
Hydroxycarbamide: Known for its use in treating sickle-cell disease and certain cancers.
Thiourea: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Carbamide Peroxide: Commonly used in dental products for teeth whitening.
Uniqueness
This compound is unique due to its specific hydrazinylidenemethyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
属性
分子式 |
C2H7ClN4O |
|---|---|
分子量 |
138.56 g/mol |
IUPAC 名称 |
[(E)-hydrazinylidenemethyl]urea;hydrochloride |
InChI |
InChI=1S/C2H6N4O.ClH/c3-2(7)5-1-6-4;/h1H,4H2,(H3,3,5,6,7);1H |
InChI 键 |
GNNGFHFHNKPJQW-UHFFFAOYSA-N |
手性 SMILES |
C(=N/N)\NC(=O)N.Cl |
规范 SMILES |
C(=NN)NC(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


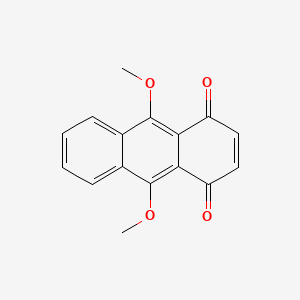
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
